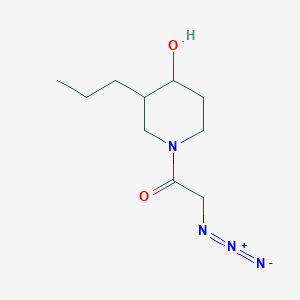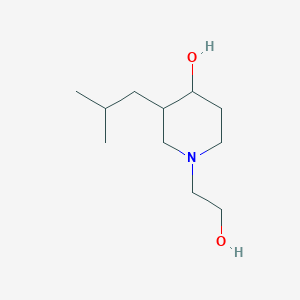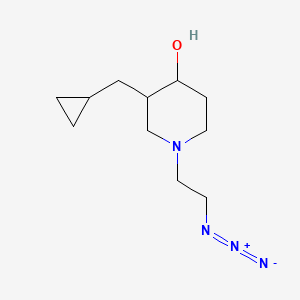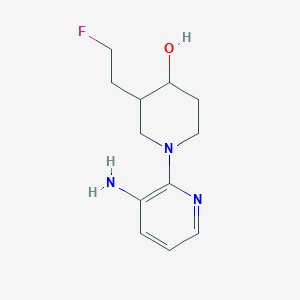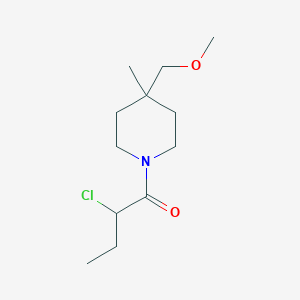
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one , also known as DMC , is a natural product isolated from the seeds of Syzygium nervosum A.Cunn. ex DC.. It exhibits intriguing biological activities and has drawn attention due to its potential therapeutic properties .
Synthesis Analysis
Thirty-three derivatives of DMC have been synthesized through various chemical transformations, including acylation, alkylations, and sulfonylation. These semi-synthetic derivatives were designed to explore structure-activity relationships (SAR) and enhance their biological properties. Notably, methylation, benzylation, benzenesulfonylation, naphthalenesulfonylation, and naphthoylation on the 4’-hydroxy group showed remarkable cytotoxicity against carcinoma cell lines .
Molecular Structure Analysis
The molecular structure of DMC consists of a quinoline core with a 3-hydroxy group and two methoxy substituents on the phenyl ring. The precise arrangement of these functional groups influences its biological activity. Further elucidation of its three-dimensional structure and intermolecular interactions is essential for understanding its mode of action .
Chemical Reactions Analysis
DMC derivatives were synthesized by modifying the 2’- and 4’-positions. Notably, 4’-O-monosubstituted DMC, 7-O-acylated-4-hydroxycoumarin derivatives, stilbene-coumarin derivatives, 2’,4’-disubstituted DMC, and flavanone derivatives were prepared. These modifications significantly impacted cytotoxicity, highlighting the importance of the 2’-hydroxy group and the derivatization pattern of the 4’-hydroxy group .
Mecanismo De Acción
Molecular docking studies shed light on how DMC and its derivatives interact with cyclin-dependent kinase 2 (CDK2). Understanding these interactions at the molecular level provides insights into their potential as anticancer agents. Further investigations are needed to validate their specific targets and pathways .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJSAKBNPKQUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



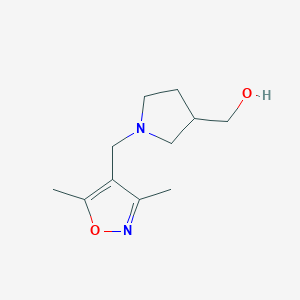
![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one](/img/structure/B1491433.png)

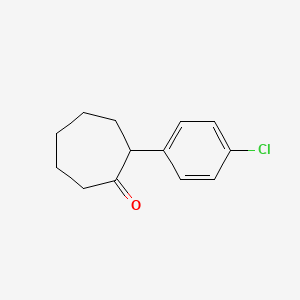

![1-[(2,4-Dichlorophenyl)methyl]azetidin-3-ol](/img/structure/B1491442.png)

